molecular formula C5H4BrN3 B13677755 1-Amino-5-bromo-1H-pyrrole-2-carbonitrile

1-Amino-5-bromo-1H-pyrrole-2-carbonitrile

Cat. No.: B13677755
M. Wt: 186.01 g/mol
InChI Key: MSDFKMXVRJIEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-5-bromo-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group, a bromine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-bromo-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-Amino-1H-pyrrole-2-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyrrole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-bromo-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C5H4BrN3

Molecular Weight

186.01 g/mol

IUPAC Name

1-amino-5-bromopyrrole-2-carbonitrile

InChI

InChI=1S/C5H4BrN3/c6-5-2-1-4(3-7)9(5)8/h1-2H,8H2

InChI Key

MSDFKMXVRJIEGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=C1)Br)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.